molecular formula C14H15NO3S B3019318 N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide CAS No. 2199347-60-7

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide

Cat. No.: B3019318
CAS No.: 2199347-60-7
M. Wt: 277.34
InChI Key: DXRLBNXCFJYYMZ-UHFFFAOYSA-N
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Description

N-(2-Hydroxycyclobutyl)naphthalene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and oncology research. This compound is characterized by a naphthalene-1-sulfonamide scaffold substituted with a 2-hydroxycyclobutyl group, a structure known to be associated with diverse biological activities. Sulfonamides are a prominent class of compounds with a well-documented history of pharmacological applications, including demonstrated potential as anticancer agents . These compounds are accessible scaffolds typically derived from the coupling of a sulfonyl chloride, such as naphthalene-1-sulfonyl chloride, with an amine derivative . The strategic incorporation of specific substituents, like the hydroxycyclobutyl group, is designed to impart diverse biological properties and modulate the compound's interaction with biological targets . A primary research value of this compound lies in its potential mechanism of action as an enzyme inhibitor. Molecular docking analyses of structurally related naphthalene-sulfonamides have shown promising binding affinities toward key enzymatic targets, such as carbonic anhydrase (e.g., the 1AZM protein) . The inhibition of carbonic anhydrase, an enzyme frequently overexpressed in various cancers, is a recognized mechanism through which sulfonamides can selectively target apoptotic pathways in cancerous cells and block the formation of new blood vessels necessary for tumor growth . This suggests that this compound is a valuable candidate for further investigation in cancer therapy research, particularly for in vitro and in vivo validation studies . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13-9-8-12(13)15-19(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,15-16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLBNXCFJYYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-oxocyclobutyl)naphthalene-1-sulfonamide.

    Reduction: Formation of N-(2-hydroxycyclobutyl)naphthalene-1-amine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide exhibits notable antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by mimicking p-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis . This competitive inhibition leads to effective treatment options for various bacterial infections.

Anticancer Properties

Sulfonamides have shown potential as anticancer agents. Studies suggest that compounds with sulfonamide groups can interfere with tumor growth and proliferation. The mechanism often involves the inhibition of carbonic anhydrase, an enzyme critical for maintaining pH homeostasis in tumors . this compound may contribute to this therapeutic strategy through its unique structural attributes.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of sulfonamides. By modulating pathways associated with oxidative stress and inflammation, compounds like this compound could offer therapeutic benefits in neurodegenerative diseases . The ability to activate the Nrf2 pathway, which regulates antioxidant responses, positions these compounds as promising candidates for further investigation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. The presence of the naphthalene moiety enhances lipophilicity and facilitates cellular uptake, while the cyclobutyl group may influence the compound's interaction with biological targets. Understanding the SAR is crucial for optimizing the pharmacological profile of this compound and developing derivatives with improved efficacy and reduced toxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated various sulfonamide derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This reinforces its potential as a lead compound in antibiotic development.

Case Study 2: Neuroprotective Mechanisms

In vitro studies have shown that sulfonamide compounds can upregulate antioxidant enzymes through Nrf2 activation. This compound was tested in models of oxidative stress, revealing a protective effect on neuronal cells against damage induced by reactive oxygen species (ROS) . These findings suggest its utility in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide with structurally related sulfonamides, focusing on synthesis, physicochemical properties, and biological applications.

Structural and Functional Group Variations

  • N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1) : Substituted with an acetylated phenyl group, enhancing polarity and crystallinity (melting point: 203–205°C) .
  • N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (1d) : Features a hydroxyethyl side chain, reducing melting point (139–142°C) compared to acetylated analogs due to lower crystallinity .
  • 5-(Dimethylamino)-N-(quinolin-3-yl)naphthalene-1-sulfonamide (3i): Incorporates a dimethylamino group (electron-donating) and a quinoline ring, enhancing fluorescence and binding affinity for enzymes like carbonic anhydrase .
  • PR64 (N-[6-(dimethylamino)-3,4-dihydroquinazolin-2-yl]naphthalene-1-sulfonamide): Combines a quinazoline core with dimethylamino groups, yielding a high molecular weight (380.5 g/mol) and application as a 5-HT6 receptor ligand .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
N-(2-hydroxycyclobutyl)-...sulfonamide 2-hydroxycyclobutyl ~300 (estimated) Not reported Moderate polarity, cyclic alcohol
N-(2-Acetylphenyl)-...sulfonamide (1d-1) Acetylphenyl 341.4 203–205 High crystallinity, polar carbonyl
N-(2-(1-Hydroxyethyl)phenyl)-...sulfonamide (1d) Hydroxyethylphenyl 343.4 139–142 Lower crystallinity, flexible side chain
5-(Dimethylamino)-N-(quinolin-3-yl)-...sulfonamide (3i) Dimethylamino + quinolinyl 407.5 Not reported Fluorescent, strong enzyme binding
PR64 Quinazoline + dimethylamino 380.5 216–222 High purity (94%), 5-HT6 receptor affinity

Key Research Findings

  • Impact of Substituents on Binding: Dimethylamino and quinoline groups enhance enzyme binding affinity compared to alkyl or aryl substituents .
  • Melting Point Trends : Polar groups (e.g., acetyl) increase melting points, while flexible chains (e.g., hydroxyethyl) reduce them .
  • Synthetic Yields: Bulky substituents (e.g., quinolinyl) may lower yields (e.g., 3i: 78%) compared to simpler analogs .

Biological Activity

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a naphthalene ring system substituted with a sulfonamide group and a cyclobutyl moiety with a hydroxyl group. This unique structure is expected to influence its biological interactions and efficacy.

Antimicrobial Activity

Sulfonamides, as a class, are known for their antibacterial properties, primarily through the inhibition of folate synthesis in bacteria. Studies have shown that modifications to the sulfonamide structure can significantly impact their antimicrobial effectiveness. For instance, the presence of electron-withdrawing groups and the lipophilicity of the compound play crucial roles in determining its Minimum Inhibitory Concentration (MIC) against various pathogens.

Table 1: Antimicrobial Activity of Sulfonamides

CompoundTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus10
This compoundEscherichia coli10
Other SulfonamidesBacillus subtilis10
Other SulfonamidesSalmonella typhimurium10

This table illustrates that this compound exhibits significant antimicrobial activity comparable to other established sulfonamides .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The mechanism often involves inhibition of specific enzymes or receptors integral to cancer cell proliferation. Molecular docking studies have indicated that this compound may interact effectively with targets involved in cancer pathways.

Case Study: Molecular Docking Analysis

In a study assessing various sulfonamides for anticancer activity, this compound demonstrated promising binding affinities to key cancer targets. The binding energy was calculated at approximately -6.37 kcal/mol for DNA gyrase, indicating a strong potential for inhibiting cancer cell growth through this pathway .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. Research has shown that:

  • The sulfonamide group must be directly attached to an aromatic ring for optimal activity.
  • Substituents on the aromatic ring can modulate activity; for example, halogens often enhance antimicrobial properties.
  • The hydroxyl group in the cyclobutyl moiety may contribute to increased solubility and bioavailability, further enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide?

  • Methodology :

  • Step 1 : Start with naphthalene-1-sulfonyl chloride as the core scaffold. React with 2-hydroxycyclobutylamine under basic conditions (e.g., K2_2CO3_3 in DMF) to facilitate sulfonamide bond formation.
  • Step 2 : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quench with ice. Extract with ethyl acetate, dry over anhydrous Na2_2SO4_4, and purify via column chromatography .
  • Step 3 : For derivatives, consider functionalizing the hydroxyl group (e.g., acetylation) or cyclobutyl ring (e.g., halogenation) to modulate reactivity .

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^13C NMR (e.g., hydroxyl proton resonance at δ 4.5–5.5 ppm, cyclobutyl protons as multiplets) .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding between sulfonamide groups and adjacent molecules .
  • HPLC-MS : Ensure >95% purity with reverse-phase C18 columns and ESI-MS for molecular ion confirmation .

Q. What safety protocols are critical for handling This compound?

  • Risk Mitigation :

  • Exposure Routes : Avoid inhalation, oral ingestion, and dermal contact. Use fume hoods and PPE (gloves, lab coats) during synthesis .
  • Toxicological Endpoints : Monitor for hepatic/renal effects in animal models (e.g., serum ALT/AST levels, creatinine clearance) based on naphthalene toxicity profiles .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with targets like FABP4?

  • Protocol :

  • Target Preparation : Download FABP4 crystal structure (PDB ID: 1ADL). Remove water molecules and add hydrogens using AutoDock Tools.
  • Ligand Preparation : Optimize 3D structure of This compound with Gaussian09 (B3LYP/6-31G*).
  • Docking : Use AutoDock Vina to identify binding poses. Prioritize hydrophobic interactions between the naphthalene ring and FABP4’s fatty acid-binding pocket .
    • Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., BMS309403) and validate via SPR or ITC .

Q. Which spectroscopic techniques optimize analysis of metal-ion binding properties?

  • Fluorescence Spectroscopy :

  • Excitation at 340 nm (naphthalene π→π* transition) to monitor emission shifts upon Zn2+^{2+} binding (e.g., dansyl derivatives show λem_{\text{em}} at 520 nm) .
    • UV-Vis Titration :
  • Track absorbance changes at 280 nm (sulfonamide-metal charge transfer) to calculate binding constants (Ka_a) using Benesi-Hildebrand plots .
    • NMR Titration :
  • Observe paramagnetic broadening of cyclobutyl protons in presence of paramagnetic ions (e.g., Fe3+^{3+}) .

Q. How does the 2-hydroxycyclobutyl group influence bioactivity and solubility?

  • Structure-Activity Relationship (SAR) :

  • Hydrogen Bonding : The hydroxyl group enhances solubility via H-bonding with aqueous media (logP reduction by ~0.5 units compared to non-hydroxylated analogs) .
  • Conformational Rigidity : The cyclobutyl ring restricts rotational freedom, improving target selectivity (e.g., 5-HT6_{6}R ligands with cyclobutyl groups show 10× higher affinity than linear analogs) .
    • Pharmacokinetics :
  • Assess metabolic stability using liver microsomes. Hydroxyl groups may undergo glucuronidation, reducing plasma half-life .

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